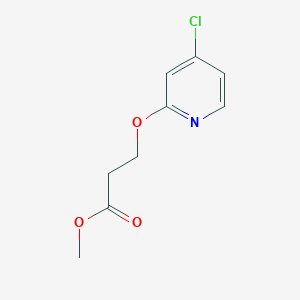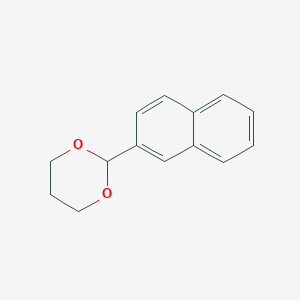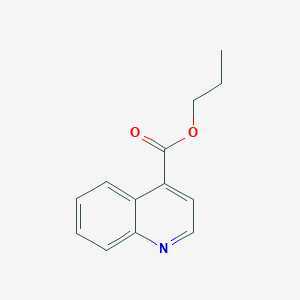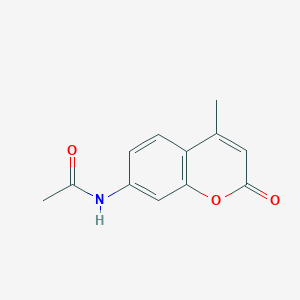![molecular formula C12H16N4 B11891544 7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine CAS No. 1384264-46-3](/img/structure/B11891544.png)
7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-methylpiperazin-1-yl group. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the multicomponent reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the piperazine substitution.
7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyrazine: A similar compound with a pyrazine ring instead of a pyridine ring.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Another derivative with different substituents.
Uniqueness
7-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine is unique due to the presence of the 4-methylpiperazin-1-yl group, which can enhance its biological activity and specificity. This substitution can also influence the compound’s physicochemical properties, making it more suitable for certain applications compared to its analogues .
Properties
CAS No. |
1384264-46-3 |
|---|---|
Molecular Formula |
C12H16N4 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
7-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H16N4/c1-14-6-8-15(9-7-14)11-2-4-16-5-3-13-12(16)10-11/h2-5,10H,6-9H2,1H3 |
InChI Key |
PIOBJNASPLBROS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=NC=CN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)



![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
![3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11891495.png)
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)
![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)



![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)

